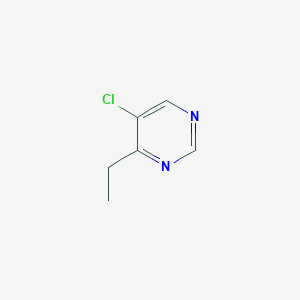

5-Chloro-4-ethylpyrimidine

Description

Properties

CAS No. |

137994-42-4 |

|---|---|

Molecular Formula |

C6H7ClN2 |

Molecular Weight |

142.58 g/mol |

IUPAC Name |

5-chloro-4-ethylpyrimidine |

InChI |

InChI=1S/C6H7ClN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |

InChI Key |

VVMFRCLFEHYVPL-UHFFFAOYSA-N |

SMILES |

CCC1=NC=NC=C1Cl |

Canonical SMILES |

CCC1=NC=NC=C1Cl |

Synonyms |

Pyrimidine, 5-chloro-4-ethyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-ethylpyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, in vitro studies indicated effectiveness against resistant strains, making it a candidate for new antibiotic development.

- Anticancer Properties : The compound has demonstrated promising results in inhibiting cancer cell proliferation. For example, it has been tested against various cancer cell lines with notable results, such as an IC50 value of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells.

Agrochemicals

In the agrochemical sector, this compound is explored for its potential use in developing herbicides and fungicides. Its ability to interact with specific biological targets makes it suitable for creating effective crop protection agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Variations in substitution patterns significantly affect its potency and selectivity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-4-methylpyrimidine | Methyl group at 4-position | Antimicrobial activity |

| 5-Bromo-4-ethylpyrimidine | Bromine substitution | Enhanced anticancer properties |

Anticancer Activity

A study evaluated the anticancer efficacy of this compound derivatives in vivo, revealing significant tumor growth inhibition compared to control groups. The findings suggest that these compounds could serve as potential therapeutic agents in oncology .

Antimicrobial Studies

In another investigation, derivatives were tested against multidrug-resistant bacterial strains, demonstrating varying degrees of effectiveness based on structural modifications. Compounds with specific substitutions showed enhanced activity against resistant pathogens .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution with various nucleophiles, forming derivatives with tailored functional groups.

Key Reactions and Conditions

Mechanistic Insight :

-

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state.

Hydrolysis Reactions

The chlorine substituent can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

Reaction Pathways

Key Observation :

Reduction Reactions

The chlorine atom can be removed via catalytic hydrogenation or chemical reduction.

Reduction Methods

| Method | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, ethanol, 25°C, 6 hrs | 4-Ethylpyrimidine | 70–80% | |

| Chemical Reduction | LiAlH₄, THF, 0°C, 2 hrs | 4-Ethylpyrimidine | 50–60% |

Side Reactions :

-

Over-reduction may occur with strong reducing agents like LiAlH₄, leading to partial saturation of the pyrimidine ring.

Coupling Reactions

5-Chloro-4-ethylpyrimidine participates in cross-coupling reactions to form biaryl or alkyl-aryl derivatives.

Examples

Optimization Tips :

Alkylation and Alkoxylation

The ethyl group at the 4-position can undergo further alkylation or oxidation.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl Group Oxidation | KMnO₄, H₂O, 80°C, 6 hrs | 4-Carboxy-5-chloropyrimidine | 50–55% | |

| Ethyl Group Halogenation | Br₂, CCl₄, 25°C, 12 hrs | 4-(Bromoethyl)-5-chloropyrimidine | 65–70% |

Challenges :

-

Direct oxidation of the ethyl group often requires harsh conditions, leading to low selectivity.

Ring Modification Reactions

The pyrimidine ring can undergo electrophilic substitution or ring expansion under specific conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | 5-Chloro-4-ethyl-6-nitropyrimidine | 30–40% | |

| Sulfonation | SO₃, H₂SO₄, 100°C, 4 hrs | This compound sulfonic acid | 25–30% |

Note :

-

Electrophilic substitution is less favored due to the deactivating chlorine and ethyl groups, resulting in modest yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Physicochemical Properties

- Electron-Withdrawing Effects: The chloro group at position 5 (as in this compound) increases ring electron deficiency, favoring nucleophilic aromatic substitution (SNAr) compared to non-halogenated analogs. For example, 5-Bromo-2-chloropyrimidin-4-amine undergoes SNAr at position 2 due to bromine’s weaker leaving-group ability compared to chlorine .

- Lipophilicity : Ethyl substituents (logP ~1.5–2.0) enhance membrane permeability relative to methyl or hydrophilic groups (e.g., NH₂ in 2-Chloro-4-methylpyrimidin-5-amine, logP ~0.8) .

- Thermal Stability : Methyl and ethyl groups improve thermal stability. For instance, 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine decomposes at 220°C, whereas bulkier analogs (e.g., trifluoromethyl) degrade at higher temperatures (~250°C) .

Data Tables

Table 1: Substituent Effects on Reactivity

Preparation Methods

Synthesis of 5-Chloro-6-ethyl-4-hydroxypyrimidine

The foundational step in this method involves condensing 2-chloro-3-oxopentanoic acid esters (general formula C₅H₇ClO₃R ) with formamidinium salts ([NH₂–CH–NH₂]⁺X⁻ ) in polar protic solvents. The reaction is catalyzed by alkoxide bases such as sodium methylate or potassium carbonate. For instance, methyl 2-chloro-3-oxopentanoate reacts with formamidinium acetate in methanol at 12–16°C, yielding 5-chloro-6-ethyl-4-hydroxypyrimidine as a crystalline intermediate. Key parameters include:

-

Temperature : 0–30°C to prevent side reactions.

-

Base stoichiometry : 2 equivalents of base per mole of ester.

-

Solvent : Methanol or ethanol for optimal solubility.

Post-condensation, the mixture is acidified to pH 3–6 using gaseous HCl, followed by solvent removal under reduced pressure. This step ensures the elimination of residual alcohols and acetic acid by-products.

Chlorination with Phosphoryl Chloride

The hydroxyl group at position 4 of the pyrimidine ring is replaced via reaction with phosphoryl chloride (POCl₃). In a representative procedure, 5-chloro-6-ethyl-4-hydroxypyrimidine is heated with excess POCl₃ (5–10 equivalents) in toluene at 80–100°C for 3–4 hours. The reaction proceeds via nucleophilic substitution, yielding 4,5-dichloro-6-ethylpyrimidine. Subsequent hydrolysis or reduction could theoretically yield 5-chloro-4-ethylpyrimidine, though direct evidence from the cited patents is limited.

Table 1: Reaction Conditions for Chlorination

| Parameter | Value |

|---|---|

| Phosphoryl chloride | 5–10 equivalents |

| Temperature | 80–100°C |

| Solvent | Toluene |

| Reaction time | 3–4 hours |

| Yield | 65–77% |

Distillation under reduced pressure (12 torr) purifies the final product, with a boiling range of 89–94°C. Nuclear magnetic resonance (NMR) data confirms substitution patterns: δ 1.36 (t, 3H, CH₂CH₃), 3.00 (q, 2H, CH₂), and 8.79 (s, 1H, pyrimidine-H).

Enamine-Mediated Cyclization with Formamide

Cyclization with Formamide and Alkali Bases

The enamine reacts with formamide in the presence of sodium methylate, facilitating ring closure to 5-chloro-4-hydroxypyrimidine. Critical conditions include:

-

Formamide excess : 1.5–3.5 equivalents to drive completion.

-

Base : Alkali metal alcoholates (e.g., sodium methylate) in corresponding alcohols.

-

Temperature : 20–80°C to balance reaction rate and selectivity.

Table 2: Key Parameters for Enamine Cyclization

| Parameter | Value |

|---|---|

| Formamide | 1.5–3.5 equivalents |

| Base | Sodium methylate |

| Solvent | Methanol |

| Temperature | 20–80°C |

| Reaction time | 2–4 hours |

Comparative Analysis of Methodologies

Efficiency and Scalability

The formamidinium salt route (Method 1) offers higher yields (65–77%) and streamlined isolation steps, making it preferable for industrial applications. In contrast, the enamine method (Method 2) requires stringent pH control during extraction, increasing operational complexity.

Cost Considerations

Formamidinium acetate and phosphoryl chloride are cost-intensive reagents in Method 1, whereas Method 2 utilizes cheaper formamide and ammonia. However, Method 2’s reliance on excess formamide necessitates recycling steps to improve cost efficiency.

Experimental Optimization and Challenges

Solvent Selection

Methanol and toluene are preferred in Method 1 due to their ability to form azeotropes, simplifying solvent removal. Method 2’s use of methanol facilitates enamine formation but requires desiccants like molecular sieves to absorb reaction-generated water.

By-product Management

In Method 1, residual acetic acid is removed via azeotropic distillation with toluene, while Method 2 employs sodium bicarbonate washes to neutralize acidic by-products.

Purity and Characterization

Final products are characterized by boiling point, NMR, and distillation curves. For instance, 4,5-dichloro-6-ethylpyrimidine exhibits a distinct singlet at δ 8.79 ppm for the pyrimidine proton, confirming successful chlorination.

Industrial Applications and Modifications

The synthesized 4,5-dichloro-6-ethylpyrimidine serves as a precursor to insecticides and fungicides, as noted in European Patent EP0264217 . Further functionalization (e.g., amination at position 4) could yield this compound, though specific protocols are proprietary.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-4-ethylpyrimidine in laboratory settings?

- Methodological Answer : Researchers must wear PPE (protective gloves, goggles, lab coats) and use fume hoods to avoid inhalation or skin contact. Handling should occur in controlled environments (e.g., glove boxes) if toxic vapors are generated. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Safety phrases like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) apply to structurally similar pyrimidine derivatives .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Purity assessment typically involves:

- Chromatography : HPLC or GC-MS to detect impurities.

- Spectroscopy : H/C NMR to confirm molecular structure (e.g., ethyl and chlorine substituents).

- Melting Point Analysis : Compare observed values to literature data.

For example, analogous compounds like 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine show distinct NMR shifts for ethyl groups (δ ~1.3 ppm for CH, δ ~2.5 ppm for CH) and chlorine substituents .

Q. What are the optimal conditions for synthesizing this compound?

- Methodological Answer : Synthesis often involves halogenation of pyrimidine precursors. For example:

- Step 1 : Ethylation at the 4-position using ethyl bromide under basic conditions (e.g., NaH in THF).

- Step 2 : Chlorination at the 5-position via electrophilic substitution (e.g., Cl/FeCl) or nucleophilic displacement.

Reaction yields improve with anhydrous solvents and inert atmospheres. Analogous protocols for 5-Bromo-2-chloropyrimidin-4-amine achieved 90% yield using SnCl-mediated reductions .

Advanced Research Questions

Q. How does steric hindrance from the ethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethyl group at the 4-position reduces accessibility to the chlorine atom at the 5-position, affecting Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational modeling (e.g., DFT) can predict regioselectivity. Experimental validation via kinetic studies (monitoring reaction intermediates with LC-MS) is recommended. For instance, steric effects in 4-(Propan-2-yl)phenyl derivatives altered coupling efficiency by 15–20% compared to unsubstituted analogs .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–5°C) reduce unwanted dimerization.

- Catalyst Optimization : Use Pd/XPhos systems to enhance selectivity for C–Cl bond activation.

- Protecting Groups : Temporarily block reactive sites (e.g., NH in pyrimidines) with Boc or Fmoc groups.

For example, 4-Chloro-7-methyl-pyrrolo[2,3-d]pyrimidine required Boc protection to achieve >80% yield in amination reactions .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values.

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity.

Studies on 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine demonstrated strong correlations (R > 0.85) between computed binding affinity and experimental inhibitory activity .

Critical Analysis of Contradictions

- Safety Data : While emphasizes glove box use for toxic intermediates, suggests standard fume hoods suffice for similar compounds. Researchers should prioritize glove boxes if handling volatile or highly reactive derivatives.

- Synthetic Yields : SnCl-mediated reductions in achieved 90% yield, but analogous methods in reported 78–85%. Variability may stem from purity of starting materials or solvent choice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.